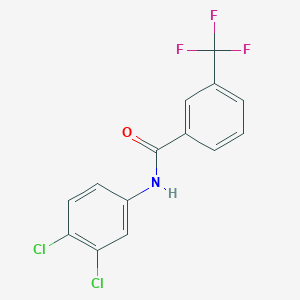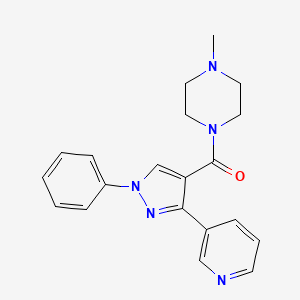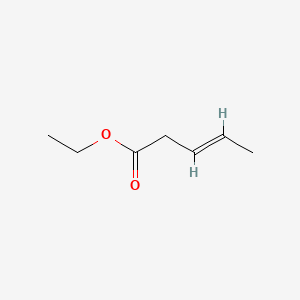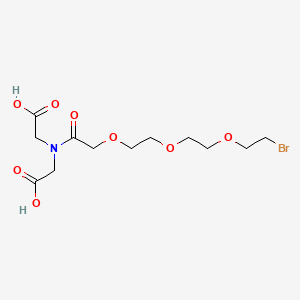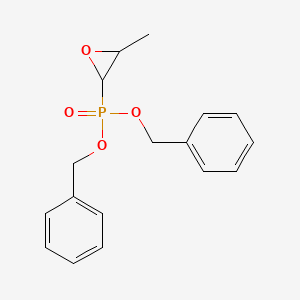
Dibenzyl (3-methyloxiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (3-methyloxiran-2-yl)phosphonate: is a chemical compound with the molecular formula C17H19O4P. It is a phosphonate ester containing an oxirane (epoxide) ring, which makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl (3-methyloxiran-2-yl)phosphonate can be achieved through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This method uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl (3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can lead to diols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: Dibenzyl (3-methyloxiran-2-yl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of more complex phosphonate derivatives .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of natural biological molecules .
Medicine: Phosphonate derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and antimicrobial agents .
Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which dibenzyl (3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in enzymes or other proteins, thereby inhibiting their activity . The phosphonate group can also mimic phosphate groups in biological systems, allowing it to interfere with metabolic pathways .
Comparison with Similar Compounds
Fosfomycin: A phosphonate antibiotic with a similar epoxide ring structure.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Another phosphonate derivative with antimicrobial properties.
Uniqueness: Dibenzyl (3-methyloxiran-2-yl)phosphonate is unique due to its specific combination of an epoxide ring and phosphonate ester, which provides a distinct reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C17H19O4P |
|---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChI Key |
JWFQBECSAMRLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


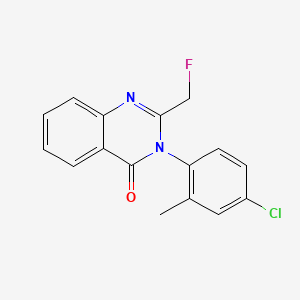
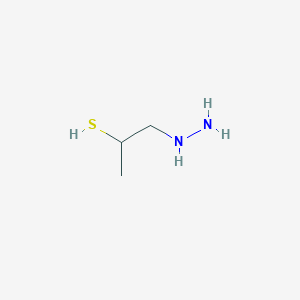
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
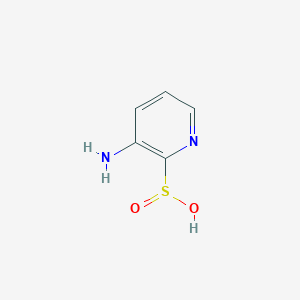
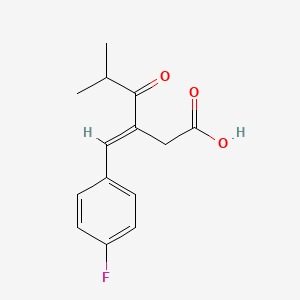
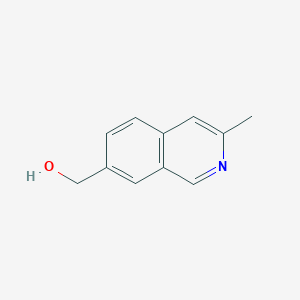
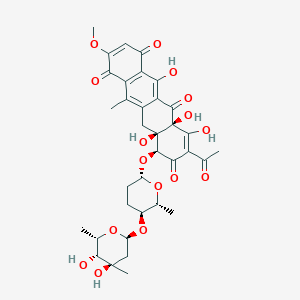
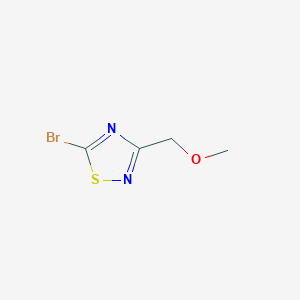
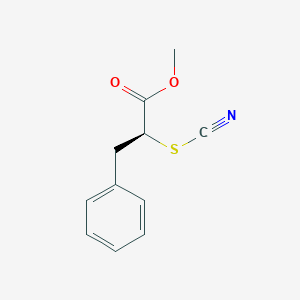
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
